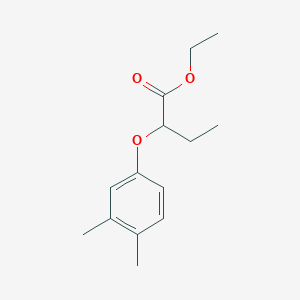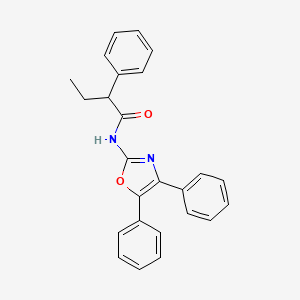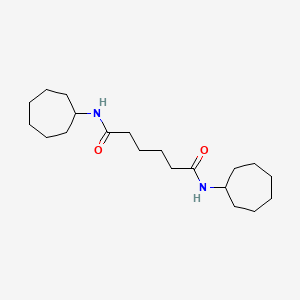![molecular formula C26H28N2O4 B4029954 N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B4029954.png)
N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide
Overview
Description
N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with methoxy, pentanoylamino, and phenoxymethyl substituents, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Key steps may include:
Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to introduce amino groups.
Acylation: Acylation of the amino groups with pentanoyl chloride to form the pentanoylamino substituent.
Methoxylation: Introduction of the methoxy group via methylation reactions.
Coupling Reaction: Coupling of the intermediate with phenoxymethyl benzoyl chloride under basic conditions to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present in intermediates) can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.
Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites.
Pathway Involvement: Influencing signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide can be compared with similar compounds to highlight its uniqueness:
N-[3-methoxy-4-(butanoylamino)phenyl]-4-(phenoxymethyl)benzamide: Similar structure but with a butanoyl group instead of a pentanoyl group, which may affect its reactivity and biological activity.
N-[3-methoxy-4-(hexanoylamino)phenyl]-4-(phenoxymethyl)benzamide: Contains a hexanoyl group, potentially altering its solubility and interaction with molecular targets.
N-[3-methoxy-4-(acetylamino)phenyl]-4-(phenoxymethyl)benzamide: Features an acetyl group, which may influence its pharmacokinetic properties.
These comparisons help in understanding the structure-activity relationships and optimizing the compound for specific applications.
Properties
IUPAC Name |
N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-3-4-10-25(29)28-23-16-15-21(17-24(23)31-2)27-26(30)20-13-11-19(12-14-20)18-32-22-8-6-5-7-9-22/h5-9,11-17H,3-4,10,18H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMCSTGDYFNBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4029880.png)
![1-[4-(Butan-2-yl)phenyl]-3-phenylurea](/img/structure/B4029884.png)
![2-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4029892.png)
![1-[2-(4-Fluorophenyl)ethyl]-4-(oxan-4-ylamino)pyrrolidin-2-one](/img/structure/B4029899.png)
![1,1'-(1,2-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]](/img/structure/B4029900.png)

![2-[4-(3,4-dimethylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4029925.png)

![N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE](/img/structure/B4029943.png)
![N-[1-(1-adamantyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4029948.png)


![3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)pyrrolidine-2,5-dione](/img/structure/B4029969.png)
